N,S-Diacetylcysteine methyl ester
Description
Contextualizing N,S-Diacetylcysteine Methyl Ester within Cysteine and Glutathione (B108866) Metabolism Research
This compound serves as a valuable tool in the study of intracellular cysteine and glutathione (GSH) transport systems. medchemexpress.com Glutathione is a critical intracellular antioxidant that can become depleted under conditions of high oxidative stress. nih.gov The synthesis of glutathione is dependent on the availability of cysteine. nih.govnih.gov this compound is designed to increase the intracellular levels of both cysteine and, consequently, glutathione. medchemexpress.com
Once inside the cell, this compound is hydrolyzed by intracellular esterases, a process that releases cysteine. medchemexpress.com This liberated cysteine then becomes available for the synthesis of glutathione. medchemexpress.com The ability of this compound to effectively deliver cysteine makes it a subject of interest in research focused on mitigating oxidative stress and understanding the dynamics of the glutathione system. Other cysteine donors that have been developed and reported include N-acetylcysteine (NAC), L-2-oxothiazolidine-4-carboxylic acid (OTC), and various thiazolidine (B150603) derivatives. nih.gov
Overview of its Conceptualization as a Cysteine Derivative and Prodrug
This compound is conceptualized as a prodrug of cysteine. nih.govnih.gov A prodrug is an inactive or less active molecule that is metabolized into an active form within the body. In this case, this compound is the inactive carrier for the active compound, cysteine.
The key to its design lies in the modification of the cysteine molecule. The presence of two acetyl groups and a methyl ester significantly increases the lipophilicity of the compound compared to cysteine itself. medchemexpress.com This enhanced lipophilicity, a result of its acetylation, allows for better cell membrane permeability, enabling it to enter cells more effectively. medchemexpress.com This characteristic is a notable advantage over the direct administration of cysteine, which is less stable and does not permeate cell membranes as readily. nih.gov
The development of cysteine prodrugs like this compound is a strategy to overcome the limitations of delivering cysteine for therapeutic or research purposes, particularly in contexts where replenishing intracellular glutathione is the objective. nih.govnih.gov The fundamental mechanism of action for therapeutically administered N-acetylcysteine, a related compound, is to reduce plasma cystine to cysteine, which can then be taken up by cells to support glutathione synthesis. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2R)-2-acetamido-3-acetylsulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4S/c1-5(10)9-7(8(12)13-3)4-14-6(2)11/h7H,4H2,1-3H3,(H,9,10)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDHMQPGKCFCHV-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC(=O)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSC(=O)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30941316 | |
| Record name | N-[3-(Acetylsulfanyl)-1-methoxy-1-oxopropan-2-yl]ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30941316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19547-88-7 | |
| Record name | N,S-Diacetyl-L-cysteine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19547-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N,S-Diacetylcysteine methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019547887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[3-(Acetylsulfanyl)-1-methoxy-1-oxopropan-2-yl]ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30941316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl N,S-diacetyl-L-cysteinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.209 | |
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| Record name | N,S-DIACETYLCYSTEINE METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37X3OTM55N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations of N,s Diacetylcysteine Methyl Ester
Established Synthetic Routes to N,S-Diacetylcysteine Methyl Ester
The synthesis of this compound can be approached through several strategic pathways. These methods primarily focus on the sequential or convergent modification of the cysteine backbone.
Strategies Involving N- and S-Diacetylation Followed by Esterification
A primary and logical approach to the synthesis of this compound involves a two-step process. The initial step is the diacetylation of L-cysteine, where both the amino and thiol groups are acetylated. This can be achieved using an acetylating agent such as acetic anhydride. Following the formation of N,S-diacetylcysteine, the carboxylic acid functionality is then esterified to yield the final methyl ester product. This esterification can be carried out using standard methods, such as reaction with methanol (B129727) in the presence of an acid catalyst. While this route is conceptually straightforward, controlling the selectivity and preventing side reactions can be a challenge.
Alternatively, a convergent synthesis can be employed. For instance, the reaction of 3-mercaptocoumarin with N-acetyl-3-chloro-D,L-alanine methyl ester has been used to synthesize a related compound, N-acetyl-S-(3-coumarinyl)-cysteine methyl ester, highlighting the potential for coupling pre-functionalized fragments. nih.gov
Prebiotic Chemistry Perspectives on Related Thioester Formation
The formation of thioesters is a key area of interest in prebiotic chemistry, as these "energy-rich" compounds are hypothesized to have played a crucial role in the origin of life. nih.govchemrxiv.org While not directly detailing the synthesis of this compound, studies on prebiotic thioester formation from cysteine derivatives offer valuable insights into the fundamental reactivity of these molecules.
For example, research has shown that the thioester N-acetyl-S-lactoylcysteine can form from glyceraldehyde and N-acetylcysteine under plausible prebiotic conditions. nih.gov This reaction is thought to proceed through the formation of a hemithioacetal which then rearranges to the more stable thioester. nih.gov Such studies underscore the inherent tendency of cysteine derivatives to form thioesters, a process that is central to the synthesis of the title compound. Furthermore, the polymerization of amidonitriles derived from cysteine highlights the robust nature of thiol-mediated condensation reactions in forming complex molecules. nih.gov The dehydrogenative coupling of alcohols and thiols to form thioesters, with the evolution of hydrogen gas, represents another atom-economical synthetic route. elsevierpure.com
Chemical Reactivity and Mechanistic Investigations of Degradation Pathways
The chemical stability and degradation of this compound are governed by the reactivity of its ester and thioester functionalities. Understanding these pathways is crucial for its application and for interpreting its behavior in various chemical environments.
Hydrolytic Mechanisms of the Ester Linkage within this compound
The ester linkage in this compound is susceptible to hydrolysis, a reaction that cleaves the ester to yield the corresponding carboxylic acid (N,S-diacetylcysteine) and methanol. This process can be catalyzed by either acid or base.
Base-catalyzed hydrolysis, or saponification, typically proceeds via a nucleophilic acyl substitution mechanism. A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) leaving group and forming the carboxylate salt, which is subsequently protonated to give the carboxylic acid. Studies on the base hydrolysis of cysteine methyl ester have shown that the reaction rate is dependent on the pH and the specific form of the ester present in solution. rsc.org The presence of metal ions can also influence the rate of hydrolysis. rsc.org
Acid-catalyzed hydrolysis follows a different pathway, typically involving protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by water. The subsequent steps involve proton transfer and elimination of methanol to regenerate the acid catalyst and form the carboxylic acid.
| Condition | Reactants | Products |
| Base-catalyzed | This compound, Hydroxide ion | N,S-Diacetylcysteine, Methanol |
| Acid-catalyzed | This compound, Water, Acid catalyst | N,S-Diacetylcysteine, Methanol |
Oxidative Processes and Transient Radical Intermediates
The sulfur atom in this compound is a primary target for oxidative processes, leading to a variety of oxidized products and transient radical intermediates.
The hydroxyl radical (•OH) is a highly reactive oxygen species that readily reacts with sulfur-containing compounds. mdpi.com The oxidation of N,S-diacetyl-l-cysteine ethyl ester (a close analog) by •OH has been studied in detail and provides significant insight into the oxidation of the methyl ester. acs.orgresearchgate.net
At slightly acidic to neutral pH, the reaction of •OH with the thioether moiety leads to the formation of a hydroxysulfuranyl radical. acs.orgresearchgate.net This intermediate is unstable and undergoes rapid fragmentation. acs.orgresearchgate.net This fragmentation is a key step, and in the case of the ethyl ester, it leads to the formation of acyl radicals and a sulfenic acid. acs.orgresearchgate.net A subsequent hydrogen abstraction reaction then yields acetaldehyde (B116499) and a sulfinyl radical. acs.orgresearchgate.netacs.org
In contrast, under very acidic conditions (pH < 2), the •OH-induced oxidation proceeds through a different mechanism, resulting in the formation of a monomeric sulfur radical cation. acs.orgresearchgate.netacs.org This radical cation can then decay through two primary pathways: a concentration-independent fragmentation of the carbon-sulfur bond to yield an acetylthiyl radical, and a concentration-dependent reaction with another molecule of the parent compound to form a dimeric radical cation. acs.orgresearchgate.netacs.org The stability of the monomeric sulfur radical cation is enhanced by the delocalization of the spin onto the adjacent carbonyl group of the S-acetyl moiety. acs.org
Theoretical studies on cysteine oxidation by •OH radicals suggest that direct hydrogen atom abstraction can also be a significant reaction channel. nih.gov
The various oxidation states of cysteine residues, from sulfenic to sulfinic and sulfonic acids, play important roles in regulating protein function and are indicative of the complex chemistry that can occur at the sulfur center. nih.govnih.gov
| Intermediate/Product | Formation Conditions |
| Hydroxysulfuranyl radical | Reaction with •OH at slightly acidic to neutral pH |
| Acyl radical | Fragmentation of hydroxysulfuranyl radical |
| Sulfenic acid | Fragmentation of hydroxysulfuranyl radical |
| Monomeric sulfur radical cation | Reaction with •OH at very acidic pH |
| Dimeric radical cation | Reaction of monomeric sulfur radical cation with parent compound |
Structural Influences of Acetyl Groups on Radical Stability and Fragmentation
The acetyl groups on the nitrogen and sulfur atoms of this compound significantly influence the stability of radical species and the subsequent fragmentation patterns, particularly in mass spectrometry analyses. The N-acetyl group can affect the stability of radicals formed on the α-carbon. nih.gov In the case of the N-acetyl-cysteine radical cation, the radical has been shown to migrate from the sulfur to the α-carbon, which is a more stable position. nih.gov This is in contrast to the cysteine methyl ester radical cation, where the radical remains on the sulfur atom. nih.gov
The fragmentation of protonated N-acetylated compounds often involves complex rearrangements. nih.gov For instance, studies on N-acetylhexosamines, which also contain an N-acetyl group, have revealed intricate fragmentation pathways following initial dehydration. nih.gov The specific fragmentation patterns of this compound would be influenced by the presence of both acetyl groups and the methyl ester. General fragmentation pathways for acetylated and esterified amino acids often involve neutral losses of ketene (B1206846) from the acetyl group or cleavage of the ester group. researchgate.netresearchgate.net The interplay of these functional groups dictates the preferred fragmentation routes and the relative abundance of the resulting fragment ions, providing valuable structural information.
Table 1: Potential Fragmentation Pathways of this compound This table outlines plausible fragmentation pathways based on the known behavior of related acetylated and esterified amino acids in mass spectrometry.
| Precursor Ion | Fragment Ion | Neutral Loss | Description |
| [M+H]⁺ | [M+H - CH₂CO]⁺ | Ketene (CH₂=C=O) | Loss of ketene from the N-acetyl group. |
| [M+H]⁺ | [M+H - HSCOCH₃]⁺ | Thioacetic acid | Cleavage of the S-acetyl group. |
| [M+H]⁺ | [M+H - COOCH₃]⁺ | Methyl formate | Loss of the methyl ester group. |
| [M+H]⁺ | [M+H - H₂O]⁺ | Water | Dehydration reaction. |
Rational Design and Synthesis of this compound Derivatives and Analogs
The rational design and synthesis of derivatives and analogs of this compound are driven by the desire to modulate its physicochemical properties for various research applications. nih.gov
Synthesis of Structurally Related Cysteine Esters and Amides for Comparative Studies
The synthesis of these compounds generally employs standard techniques in organic chemistry. For instance, N-acetylation can be achieved using acetic anhydride, and esterification can be performed by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or by using a reagent like diazomethane (B1218177). researchgate.netprepchem.comnih.gov The preparation of amides can be accomplished through the ammonolysis of the corresponding ester or by using coupling reagents. nih.govgoogle.com
For example, N-acetylcysteine methyl ester can be synthesized by treating N-acetyl-L-cysteine with diazomethane or through a methylation procedure using anhydrous methanol and acetyl chloride. prepchem.comnih.gov The synthesis of various N-acetylcysteine esters (methyl, ethyl, propyl, butyl) has been reported, often starting from the conversion of the carboxylic acid group in N-acetylcysteine (NAC) to an acyl chloride followed by esterification. researchgate.net Similarly, the preparation of amides and anilides of N-acetyl and N,S-diacetyl-cysteine has also been described. nih.gov
Table 2: Examples of Structurally Related Cysteine Derivatives This interactive table showcases some of the cysteine derivatives that can be synthesized for comparative studies against this compound.
| Compound Name | Key Structural Difference from this compound |
| N-Acetylcysteine Methyl Ester | Lacks the S-acetyl group. |
| S-Acetylcysteine Methyl Ester | Lacks the N-acetyl group. |
| N,S-Diacetylcysteine Ethyl Ester | Possesses an ethyl ester instead of a methyl ester. |
| N,S-Diacetylcysteine Amide | Features an amide group in place of the methyl ester. |
| N-Acetyl-S-(3-coumarinyl)-cysteine methyl ester | Contains a coumarinyl group on the sulfur instead of an acetyl group. nih.gov |
Development of Advanced Aggrelyte-Type Analogs
A notable development in this area is the investigation of N,S-diacetyl-L-cysteine methyl ester as a compound referred to as "aggrelyte-2". nih.gov Research has explored the ability of this compound to reverse the water insolubility of aged human lens proteins. nih.gov
In one study, water-insoluble proteins from aged human lenses (65-75 years old) were treated with aggrelyte-2. nih.gov The results showed a 19%-30% increase in the solubility of these proteins after 24 to 48 hours of incubation. nih.gov A control compound that lacked the S-acetyl group also increased protein solubility, but to a lesser extent than aggrelyte-2. nih.gov The study found that treatment with aggrelyte-2 led to a significant increase in protein thiol content and resulted in the Nε-acetylation of lysine (B10760008) residues in crystallin proteins, particularly α-crystallins. nih.gov These findings suggest that the compound increases protein solubility through both disulfide bond reduction and acetylation. nih.gov
Biochemical and Cellular Mechanisms of N,s Diacetylcysteine Methyl Ester Action
Intracellular Delivery and Subsequent Metabolism of Cysteine and Glutathione (B108866) Precursors
A primary advantage of N,S-Diacetylcysteine methyl ester lies in its efficient delivery of cysteine into cells, a critical precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH). nih.govmedchemexpress.com This enhanced delivery is a direct consequence of its chemical structure, which facilitates passage across cell membranes and subsequent intracellular processing.
Esterase-Mediated Hydrolysis and Endogenous Cysteine Liberation
Once inside the cell, this compound is subject to hydrolysis by intracellular esterases. nih.govmedchemexpress.com These ubiquitous enzymes cleave the ester bond, releasing the methyl group and forming N,S-diacetylcysteine. Subsequently, cellular deacetylases can remove the acetyl groups from the nitrogen and sulfur atoms, liberating free cysteine. A study on the closely related compound S,N-diacetylcysteine monoethyl ester (DACE) demonstrated its rapid hydrolysis and deacetylation to N-acetylcysteine and cysteine in plasma, indicating an efficient intracellular conversion process. nih.gov This enzymatic liberation of cysteine circumvents the limitations of direct cysteine administration, which is often hampered by poor stability and transport characteristics.
Molecular Basis of Enhanced Cell Membrane Permeability via Acetylation
The acetylation of both the amino and sulfhydryl groups of the cysteine molecule, along with the methyl ester at the carboxyl terminus, significantly increases the lipophilicity of this compound. This increased lipid solubility facilitates its passive diffusion across the lipid bilayer of cell membranes, a process that is not reliant on specific amino acid transporters. nih.gov This enhanced membrane permeability allows for more effective intracellular accumulation compared to its parent molecule, cysteine, or the more commonly used N-acetylcysteine (NAC), which possesses a free carboxyl group and is therefore more polar. nih.govnih.gov This superior cell penetration is a key factor in its efficacy as a cysteine delivery agent. nih.gov
Modulatory Effects on Intracellular Cysteine Homeostasis and Cellular Uptake Systems
The intracellular concentration of cysteine is tightly regulated, and its availability is a rate-limiting factor for glutathione synthesis. By efficiently delivering cysteine into the cell, this compound directly influences intracellular cysteine homeostasis. The passive, transporter-independent uptake of NSDCME provides a distinct advantage, as it can bypass the potential saturation or dysfunction of cellular cysteine uptake systems. nih.gov This allows for a more robust and sustained increase in the intracellular cysteine pool, which is then available for various metabolic processes, most notably glutathione synthesis.
Direct and Indirect Impacts on Glutathione Synthesis and Cellular Redox Regulation
The primary consequence of increased intracellular cysteine availability from this compound is the enhancement of glutathione synthesis and the subsequent modulation of the cellular redox environment.
Up-regulation of the Intracellular Glutathione System
Glutathione is a tripeptide synthesized from glutamate (B1630785), cysteine, and glycine. The availability of cysteine is the rate-limiting step in this synthesis. By providing a readily available source of intracellular cysteine, this compound directly fuels the glutathione synthesis pathway, leading to a significant increase in intracellular GSH levels. nih.govmedchemexpress.com A study on the related compound DACE demonstrated that its administration markedly increased both intra- and extracellular cysteine and GSH levels. nih.gov
The following table, derived from a study on S,N-diacetylcysteine monoethyl ester (DACE), illustrates the significant increase in intracellular cysteine and glutathione (GSH) concentrations in peripheral blood mononuclear cells after a 24-hour incubation period.
| Compound (1 mM) | Intracellular Cysteine Concentration (nmol/10^6 cells) | Intracellular GSH Concentration (nmol/10^6 cells) |
| Control | ~0.2 | ~2.0 |
| Cysteine | ~1.0 | ~3.5 |
| N-acetylcysteine | ~0.8 | ~3.0 |
| S,N-diacetylcysteine monoethyl ester (DACE) | ~2.5 | ~5.0 |
| Oxothiazolidine carboxylic acid | ~1.5 | ~4.0 |
| Data adapted from a study on S,N-diacetylcysteine monoethyl ester (DACE) in peripheral blood mononuclear cells. nih.gov |
Furthermore, in vivo studies in rats with DACE showed a substantial increase in glutathione levels in both the liver and plasma.
| Treatment | Liver GSH Increase | Plasma GSH Increase |
| Intravenous DACE (5 mmol/kg) | 30% | 300% |
| Intraduodenal DACE (5 mmol/kg) | 30% | 300% |
| Data adapted from a study on S,N-diacetylcysteine monoethyl ester (DACE) in rats. nih.gov |
Academic Research Applications and Biological Significance of N,s Diacetylcysteine Methyl Ester
Investigations into Protein Solubility and Conformational Stability
The aggregation of proteins is a hallmark of numerous cellular and disease processes, driving research into compounds that can maintain or restore protein solubility. While direct research on N,S-Diacetylcysteine methyl ester is limited, its chemical structure suggests potential mechanisms for influencing protein stability and reversing aggregation, drawing parallels with more extensively studied cysteine derivatives.
Protein aggregation often involves the formation of non-covalent bonds and aberrant disulfide bridges that lock proteins into insoluble, non-functional structures. The theoretical action of a compound like this compound would involve disrupting these interactions. Its ester and acetyl groups could enhance its lipophilicity, potentially allowing it to better penetrate aggregated protein structures compared to simpler molecules like N-acetylcysteine (NAC). Once at the site of aggregation, its functional groups could interfere with the forces holding the aggregate together, promoting a return to a soluble state.
Lysine (B10760008) acetylation is a critical post-translational modification where an acetyl group is added to a lysine residue on a protein. nih.gov This process is catalyzed by lysine acetyltransferases (KATs) and can be reversed by lysine deacetylases (KDACs). nih.govnih.gov By neutralizing the positive charge of the lysine side chain, acetylation can alter a protein's structure, function, and interactions. nih.gov This charge neutralization can disrupt electrostatic interactions that may contribute to aggregation, thereby promoting disaggregation and enhancing protein solubility. While this compound contains acetyl groups, its primary hypothesized role is not to directly acetylate other proteins, a function carried out by specific enzymes using acetyl-CoA. nih.gov Instead, its significance in this context is more likely related to its other chemical properties.
A key factor in many forms of protein aggregation is the incorrect formation of disulfide bonds between cysteine residues. libretexts.org The breaking of these bonds, a chemical process known as reduction, is essential for disaggregation. nih.gov This process restores the free sulfhydryl (thiol) groups of the cysteine residues. nih.gov Compounds with thiol groups, or those that can be easily metabolized to expose a thiol group, are effective reducing agents. libretexts.org
The "S-acetyl" group in this compound protects a thiol group. In a biological environment, cellular enzymes called thioesterases can cleave this S-acetyl bond, releasing a free thiol. This newly exposed thiol group can then participate in disulfide exchange reactions, breaking the disulfide bonds within aggregated proteins and restoring the native, reduced state of the protein's cysteine residues. libretexts.org This mechanism is central to the function of many thiol-based antioxidant and protein-disaggregating agents. youtube.com
Age-related proteinopathies, such as the development of cataracts and presbyopia, are often linked to the aggregation of crystallin proteins in the eye's lens. This aggregation leads to lens opacity and stiffening. Research into related compounds, such as N-acetylcysteine amide (NACA), has shown promise in mitigating these effects. In studies using mouse models of age-related cataracts, topical application of NACA was found to reduce lens opacity and preserve the structural integrity of the lens by combating oxidative stress and protein aggregation. mdpi.com NACA demonstrated an ability to suppress reactive oxygen species (ROS) and modulate the expression of genes involved in oxidative stress. mdpi.com While these findings are for a related molecule, they highlight the therapeutic potential of cysteine derivatives in treating ocular diseases driven by protein aggregation.
Table 1: Effects of N-acetylcysteine Amide (NACA) in Ocular Models
| Model System | Observed Effect | Mechanism of Action | Reference |
|---|---|---|---|
| Hydrogen Peroxide-Induced Stress in Lens Epithelial Cells | Cytoprotective and antioxidant effects | Suppression of ROS levels, modulation of Txnip expression | mdpi.com |
Enzyme Inhibition and Modulatory Activities
Beyond its effects on protein structure, this compound has theoretical applications in modulating enzyme activity, particularly in the context of antibiotic resistance.
The emergence of bacteria producing New Delhi Metallo-β-lactamase 1 (NDM-1) is a significant global health threat. nih.gov NDM-1 is an enzyme that can hydrolyze and inactivate a broad spectrum of β-lactam antibiotics, including the powerful carbapenem (B1253116) class, rendering these drugs useless. nih.govfrontiersin.org The active site of the NDM-1 enzyme contains zinc ions, which are essential for its catalytic activity. frontiersin.orgnih.gov
A primary strategy for combating NDM-1 is the development of inhibitors that can block its function, thereby restoring the efficacy of existing antibiotics. researchgate.net Two main approaches for NDM-1 inhibition are:
Zinc Chelation: Using molecules that bind to and remove the essential zinc ions from the enzyme's active site. frontiersin.org
Covalent Modification: Using compounds that form a covalent bond with key amino acid residues, such as cysteine, in or near the active site, blocking its function. nih.gov
A compound like this compound, upon deacetylation of its sulfur atom, could potentially act as an NDM-1 inhibitor. The exposed thiol group could act as a zinc-binding agent or potentially form disulfide bonds with cysteine residues on the enzyme, thereby inhibiting its activity. Thiol-based derivatives like L-captopril have been investigated for their inhibitory effects on zinc-containing enzymes. nih.gov While direct studies on this compound are not prominent in the literature, its structure aligns with the chemical principles used to design novel NDM-1 inhibitors.
Table 2: Strategies for NDM-1 Inhibition
| Inhibition Strategy | Mechanism | Example or Target | Reference |
|---|---|---|---|
| Zinc Ion Chelation | Removal of essential Zn²⁺ cofactors from the enzyme's active site. | Aspergillomarasmine A, EDTA | nih.govfrontiersin.org |
| Covalent Binding | Formation of a covalent bond with active site residues (e.g., cysteine). | Ebselen (targets cysteine residue) | nih.gov |
Roles in Cellular Protection and Abiotic Stress Response
The cellular protective effects of cysteine derivatives are often attributed to their antioxidant properties and their role as precursors to glutathione (B108866) (GSH), a key intracellular antioxidant. While direct research on the cellular protection and abiotic stress response of this compound is limited, studies on related compounds such as N-acetylcysteine (NAC) and its esters provide valuable insights into its potential mechanisms of action. Esterified derivatives of NAC, like N-acetylcysteine ethyl ester (NACET), have been shown to possess greater lipophilicity, leading to improved cell permeability and bioavailability compared to NAC. nih.govnih.govmdpi.com This enhanced cellular uptake could translate to more efficient intracellular delivery of cysteine, thereby boosting GSH synthesis and protecting cells from oxidative damage. nih.govnih.govmdpi.com
The potential of cysteine derivatives to protect against the damaging effects of ionizing radiation has been a subject of investigation. The radioprotective effects of these compounds are often linked to their ability to scavenge free radicals generated by radiation and to support endogenous antioxidant systems.
Research into the radioprotective effects of various cysteine derivatives has shown mixed results depending on the specific compound and the experimental model. For instance, a study evaluating the radioprotective potential of different agents on Bacillus subtilis spores found that L-cysteine and L-cysteine-ethyl-ester did not offer radioprotection. researchgate.net In contrast, the positively charged L-cysteine-methyl-ester did protect the spores against gamma radiation, suggesting that the chemical structure and charge of the molecule play a crucial role in its radioprotective capacity. researchgate.net Another study focused on the oxidation processes of N,S-diacetyl-l-cysteine ethyl ester (SNACET) induced by hydroxyl radicals, which are relevant to radiation damage. This research provided insights into the chemical stability and reactivity of such compounds in the presence of radical species but did not directly assess their biological radioprotective efficacy. researchgate.net
While N-acetylcysteine (NAC) itself has been extensively studied for its ability to mitigate DNA damage and carcinogenesis, highlighting its potential as a chemopreventive agent, direct evidence for the radioprotective potential of this compound in biological systems remains an area for further investigation. nih.govoup.com The mechanisms underlying NAC's protective effects involve a wide array of actions, including its nucleophilicity, antioxidant activity, and modulation of various cellular pathways. nih.govnih.gov
Explorations in Neurological and Behavioral Research: Implications for Addictive Behaviors
A significant area of research for cysteine derivatives is in the field of neurology and behavior, particularly concerning addictive disorders. Alterations in glutamate (B1630785) homeostasis have been implicated in the pathophysiology of substance use disorders. N-acetylcysteine (NAC) has been investigated for its potential to modulate this system and reduce drug-seeking behaviors. nih.govnih.govbohrium.com More recently, esterified analogs of NAC, such as L-NAC methyl ester (L-NACme), have been explored due to their enhanced ability to penetrate cells, including those in the brain.
A notable study investigated the effects of L-NACme on physical dependence to fentanyl in male rats. The research demonstrated that co-administration of L-NACme could prevent the acquisition of and overcome established physical dependence on fentanyl. The study highlighted that L-NACme was more effective than L-NAC, likely due to its superior cell penetrability into brain regions that mediate opioid dependence. The table below summarizes the key findings from the naloxone-precipitated withdrawal tests in rats treated with fentanyl and either a vehicle, L-NAC, or L-NACme.
Table 1: Effect of L-NAC and L-NACme on Fentanyl Withdrawal-Induced Behaviors in Rats
| Behavioral Response | Fentanyl + Vehicle | Fentanyl + L-NAC | Fentanyl + L-NACme |
|---|---|---|---|
| Jumps | Present | Reduced | Greatly Reduced |
| Wet-Dog Shakes | Present | Reduced | Greatly Reduced |
| Rears | Present | Reduced | Greatly Reduced |
| Fore-Paw Licking | Present | Reduced | Greatly Reduced |
| Circles | Present | Reduced | Greatly Reduced |
| Writhes | Present | Reduced | Greatly Reduced |
| Sneezes | Present | Reduced | Greatly Reduced |
This table is a qualitative summary based on the reported findings.
These findings suggest that L-NACme's enhanced efficacy may be attributed to its ability to more effectively interact with intracellular signaling cascades, including redox-dependent processes, that are involved in the development of physical dependence to opioids. This research provides a strong rationale for further investigation into L-NACme and other cell-permeable thiol esters as potential therapeutics for opioid use disorder.
Advanced Analytical Methodologies for the Characterization and Quantification of N,s Diacetylcysteine Methyl Ester and Its Metabolites
Chromatographic Techniques for Separation and Identification
Chromatography is a cornerstone for the separation and identification of N,S-Diacetylcysteine methyl ester from complex mixtures, including synthetic reaction media and biological samples. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte and the matrix in which it is present.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of this compound. It offers high resolution and sensitivity, making it suitable for both qualitative and quantitative analysis.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used method for the analysis of N-acetylcysteine (NAC) and its derivatives, including this compound. insights.biopcdn.coajpp.in In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
A typical RP-HPLC method for the analysis of NAC and its related substances, which would be applicable for this compound, utilizes a C18 column. insights.bioinsights.bio An isocratic elution with a mobile phase consisting of a mixture of acetonitrile (B52724) and water containing an acidic modifier like trifluoroacetic acid (TFA) is often employed. insights.bioinsights.bio Detection is commonly performed using a UV detector at a wavelength of around 212 nm. insights.bioinsights.bio
Table 1: Exemplary RP-HPLC Parameters for the Analysis of N-acetylcysteine and its Derivatives
| Parameter | Value |
| Column | YMC-Pack Pro C18 (250 x 4.6 mm, 5 µm, 12 nm) |
| Mobile Phase | Acetonitrile:Water (4:96 v/v) with 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
| Detection | UV at 212 nm |
This table is based on a method developed for N-acetylcysteine and N,N'-diacetyl-L-cystine, which can be adapted for this compound. insights.bioinsights.bio
Ion-pair chromatography (IPC) is a variation of reversed-phase chromatography that is particularly useful for the separation of ionic and highly polar compounds like this compound and its potential ionic metabolites. chromatographyonline.comyoutube.com This technique involves the addition of an ion-pairing reagent to the mobile phase. chromatographyonline.comyoutube.com The ion-pairing reagent is a large, ionic molecule with a hydrophobic tail that can interact with the reversed-phase stationary phase and a charged head that can form an ion pair with the charged analyte. This neutralizes the charge on the analyte and allows it to be retained and separated on the nonpolar stationary phase.
For the analysis of cysteine derivatives, alkyl sulfonates such as octane (B31449) sulfonate are commonly used as ion-pairing reagents for positively charged analytes, while quaternary ammonium (B1175870) salts can be used for negatively charged analytes. nih.gov The concentration of the ion-pairing reagent, the pH of the mobile phase, and the organic modifier content are critical parameters that are optimized to achieve the desired separation.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is often required to increase their volatility. nih.govnih.gov A common derivatization procedure for amino acid derivatives is esterification followed by acylation. nih.gov
Once derivatized, the sample is introduced into the gas chromatograph, where the components are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural elucidation and identification.
The mass spectrum of this compound shows characteristic fragments that can be used for its identification. The fragmentation pattern is influenced by the presence of the acetyl groups, the methyl ester, and the sulfur atom.
Table 2: GC-MS Fragmentation Data for N,S-Diacetyl-L-cysteine methyl ester
| m/z | Interpretation |
| 43 | [CH3CO]+ |
| 60 | [CH3CONH3]+ |
| 88 | [M - CH3COO - CH3CO]+ |
Data sourced from PubChem CID 88148. nih.gov
Thin-Layer Chromatography (TLC) in Synthetic Process Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is widely used for monitoring the progress of organic syntheses. In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. researchgate.net
A typical TLC analysis involves spotting a small amount of the reaction mixture onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase (eluent). The components of the mixture migrate up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. The separated spots can be visualized under UV light or by staining with a suitable reagent.
The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system and can be used for its identification. researchgate.net By comparing the Rf values of the spots in the reaction mixture to those of the starting materials and a pure standard of the product, the progress of the reaction can be effectively monitored. For the synthesis of methyl esters, a common eluent system is a mixture of n-hexane and diethyl ether, sometimes with a small amount of acetic acid. researchgate.net
Spectrometric Approaches for Structural Elucidation and Quantification
Spectrometric techniques are indispensable for the structural elucidation and quantification of this compound. These methods provide detailed information about the molecular structure, functional groups, and elemental composition of the compound.
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. libretexts.orgyoutube.comresearchgate.net The fragmentation pattern can be used to deduce the structure of the compound. For this compound, characteristic fragments arise from the cleavage of the amide and thioester bonds, as well as the loss of the methyl ester group. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of a molecule in solution. researchgate.netorganicchemistrydata.orgmdpi.com Both ¹H NMR and ¹³C NMR are used to identify the different types of protons and carbons in the molecule and their connectivity. The chemical shifts, coupling constants, and integration of the signals in the NMR spectrum provide a wealth of structural information.
Table 3: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~2.0 | Singlet | CH₃ (N-acetyl) |
| ~2.3 | Singlet | CH₃ (S-acetyl) |
| ~3.3 | Multiplet | β-CH₂ |
| ~3.7 | Singlet | OCH₃ (ester) |
| ~4.7 | Multiplet | α-CH |
| ~6.5 | Doublet | NH |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the N-H bond of the amide, the C=O bonds of the amide, ester, and thioester groups, and the C-S bond.
Mass Spectrometry (MS) and Tandem Mass Spectrometry (LC-MS/MS)
Mass spectrometry (MS) stands as a cornerstone technique for the analysis of this compound, providing detailed information on its molecular weight and structure. When coupled with liquid chromatography (LC) as a separation front-end, tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity for quantifying the analyte in complex biological matrices. nih.gov This approach allows for the high-throughput, accurate, and reproducible label-free quantification of post-translational modifications (PTMs). escholarship.org The general workflow for such analyses involves protein extraction, enzymatic digestion into peptides, immunoaffinity enrichment of modified peptides, and finally, analysis by high-resolution mass spectrometry. creative-proteomics.com
While direct studies on this compound are specific, the methodologies developed for other acetylated biomolecules, such as Nε-acetyllysine, provide a strong framework for its analysis. Lysine (B10760008) acetylation is a significant post-translational modification (PTM) involved in numerous cellular processes. creative-proteomics.com The identification and quantification of these modifications are effectively achieved using immunoaffinity enrichment combined with high-resolution mass spectrometry. escholarship.orgnih.gov
Researchers have successfully developed and validated LC-MS/MS methods to quantify endogenous biomarkers, including the lysine acetylation marker Nε-acetyllysine, in small plasma volumes. nih.gov These methods meet stringent criteria for accuracy, precision, linearity, and limits of quantification, demonstrating their suitability for large-scale epidemiological studies. nih.gov A key aspect of tandem MS in this context is the use of precursor ion scans to detect diagnostic immonium ions, such as the m/z 126 ion for an Nε-acetylated lysine residue, which allows for the unambiguous identification of acetylated peptides over other modifications like tri-methylation. researchgate.net This high-resolution approach can quantify relative abundance changes for thousands of identified lysine acetylation sites. escholarship.org
The principles used for Nε-acetyllysine, involving specific precursor/product ion transitions and stable isotope-labeled internal standards, can be directly adapted for the sensitive and accurate quantification of this compound and its metabolites. This would involve identifying unique fragment ions for the target compound to enable its specific detection in complex mixtures.
Ion trap mass spectrometers are particularly useful for elucidating the fragmentation pathways of molecules like this compound. Studies on related compounds, such as N-acetylcysteine methyl ester derivatives, have utilized electrospray ionization (ESI) tandem mass spectrometry (MS^n) in quadrupole ion trap instruments to examine their gas-phase fragmentation reactions. researchgate.net By analyzing the MS/MS spectra of protonated molecules, researchers can identify characteristic neutral losses and fragment ions. For example, the fragmentation of N-acetylcysteine derivatives often involves losses of water and the formation of specific product ions that help to pinpoint the structure of the original molecule. researchgate.net This detailed fragmentation analysis is invaluable for the structural confirmation of this compound and for distinguishing it from potential isomers.
Spectrophotometric and Fluorimetric Detection Methods (as adapted from related thiols)
Spectrophotometric and fluorimetric methods offer simpler, cost-effective alternatives to mass spectrometry for the quantification of thiol-containing compounds. These methods are often based on the reaction of the thiol group with a chromogenic or fluorogenic reagent.
A rapid spectrophotometric test has been developed using N-acetyl-L-cysteine methyl ester (NACME), a compound structurally related to this compound. nih.gov This method involves reacting NACME with a sensitizer; the remaining unreacted thiol is then measured spectrophotometrically using 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB). nih.gov This assay demonstrates high predictive capacity and accuracy. nih.gov Similarly, another method for N-acetyl-l-cysteine ethyl ester (NACET) is based on the reduction of Cu(II)-ligand complexes (using ligands like neocuproine (B1678164) or bicinchoninic acid) to chromophoric Cu(I)-ligand complexes, which can be measured by absorbance. mdpi.com
To overcome potential color interference from certain test chemicals in spectrophotometric assays, a fluorimetric method was also developed. nih.gov This approach uses the thiol-reactive fluorescent probe monobromobimane (B13751) (mBBr) to quantify the unreacted NACME. nih.gov Such fluorometric methods, often involving derivatizing agents like N-(1-pyrenyl)maleimide (NPM), provide high sensitivity for detecting thiol-containing compounds. researchgate.net These established principles can be readily adapted for the quantification of this compound by targeting its reactive thiol group.
| Method | Principle | Reagent | Application Example |
| Spectrophotometry | Measures remaining thiol after reaction. | 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) | Assessing skin sensitization potential with NACME. nih.gov |
| Spectrophotometry | Reduction of Cu(II) to chromophoric Cu(I). | Neocuproine (NCN), Bicinchoninic acid (BCA) | Quantification of N-acetyl-l-cysteine ethyl ester. mdpi.com |
| Fluorimetry | Measures remaining thiol after reaction. | Monobromobimane (mBBr) | Assessing skin sensitization potential with NACME, avoiding color interference. nih.gov |
Electrochemical Detection and Sensing Methods
Electrochemical sensors provide a rapid, sensitive, and low-cost platform for the determination of electroactive species like N-acetylcysteine (NAC), a related thiol. These methods can be adapted for this compound. Voltammetric sensors, often employing a modified carbon paste electrode (CPE), have been developed for NAC detection. chemmethod.com For instance, a CPE modified with SnSe nanosheets and ionic liquids demonstrated significantly higher current responses for NAC oxidation compared to an unmodified electrode. chemmethod.com
Using techniques like differential pulse voltammetry (DPV), these sensors achieve low detection limits and a wide linear range for NAC quantification. chemmethod.com The performance of these sensors relies on the catalytic effect of the modifier materials, which enhance the electrochemical signal of the target analyte. The successful application of these sensors for determining NAC in real samples underscores their potential for the routine analysis of this compound. chemmethod.com
| Sensor Modification | Analytical Technique | Limit of Detection (LOD) | Linear Range |
| SnSe Nanosheets / Ionic Liquids / CPE | Differential Pulse Voltammetry (DPV) | 0.02 µM | 0.05 - 480.0 µM chemmethod.com |
| ZIF-67 / BMIM.PF6 / CPE | Cyclic Voltammetry (CV) | 0.01 µM | 0.04 - 435.0 µM |
Development of Robust Stability-Indicating Analytical Methods
Stability-indicating analytical methods are critical for ensuring the quality, potency, and safety of pharmaceutical compounds by accurately measuring the active ingredient in the presence of its degradation products. For cysteine derivatives, a primary degradation pathway is oxidation, leading to the formation of disulfide dimers.
A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the simultaneous determination of N-acetylcysteine (NAC) and its oxidized form, N,N'-diacetyl-L-cystine (Di-NAC), in cell culture media. insights.bioinsights.bio This method is essential because the stability of NAC under typical cell culture conditions can be limited. insights.bio The developed RP-HPLC method uses a C18 column with an isocratic mobile phase, allowing for the effective separation and quantification of both the reduced and oxidized forms. insights.bioinsights.bio
The method was validated according to ICH guidelines, demonstrating excellent linearity, accuracy, precision, and specificity, with no interference from degradation products or media components. insights.bioinsights.bio Such a validated, stability-indicating method is directly applicable to this compound to monitor its stability and quantify it accurately in various formulations and experimental conditions.
| Parameter | N-acetylcysteine (NAC) | N,N'-diacetyl-L-cystine (Di-NAC) |
| Limit of Detection (LOD) | 0.0001 mg/ml | 0.00015 mg/ml insights.bioinsights.bio |
| Limit of Quantitation (LOQ) | 0.00018 mg/ml | 0.00045 mg/ml insights.bioinsights.bio |
| Linearity (R²) | 1.00 | 1.00 insights.bioinsights.bio |
Computational and Theoretical Investigations of N,s Diacetylcysteine Methyl Ester
Quantum Mechanical Calculations in Reaction Mechanism Elucidation
Quantum mechanical calculations are a powerful tool for investigating the electronic structure and reactivity of molecules like N,S-Diacetylcysteine methyl ester. These methods can elucidate reaction mechanisms, determine the stability of intermediates, and predict spectroscopic properties.
Determination of Bond Formation Energies and Spectroscopic Properties of Key Transients
Quantum chemical methods are instrumental in calculating the energies associated with bond formation and cleavage. For thioesters similar to this compound, the thioester bond is of particular interest due to its role in biochemical reactions. Density Functional Theory (DFT) is a commonly employed method for these calculations. For instance, the investigation of thia-Diels-Alder reactions using DFT has provided insights into the mechanism of forming six-membered sulfur-containing compounds. nih.govnih.gov Such studies can determine the reaction barriers and the stability of transient species. nih.gov
Table 1: Calculated Spectroscopic and Energetic Properties of Related Thiol Compounds This table presents data from computational studies on related thiol compounds to infer properties of this compound, as direct data is not available.
| Compound Type | Property Calculated | Methodology | Key Finding |
|---|---|---|---|
| Thiol Compounds | C–SH Bond Dissociation Energies (BDEs) | CBS-Q and B3P86 | CBS-Q and B3P86 methods show good agreement with experimental BDE values. researchgate.net |
| 2-Thiophene Carboxylic Acid Thiourea Derivatives | Electronic Properties and Vibrational Spectra | DFT/6-311G(d,p) | Calculated FT-IR spectra matched well with experimental data, validating the computational approach. mdpi.com |
| Dithiolene Tungsten Carbonyl Complex | Molecular Structure and Spectroscopic Properties | DFT/GGA with DNP basis set | Vibrational frequency analysis confirmed the optimized geometry of the complex. researchgate.net |
Computational Analysis of Molecular Structure on Radical Stability
The stability of radical species derived from this compound is critical for understanding its antioxidant potential and its role in radical-mediated biological processes. Computational studies on N-acetylcysteine (NAC) and its derivatives have shown that the presence of the acetyl group and the thiol moiety significantly influences radical stability. researchgate.nettandfonline.com
DFT calculations can be used to determine the distribution of spin density in a radical, indicating the most likely location of the unpaired electron. For many thiol-containing compounds, the sulfur atom is a primary site for radical formation. tandfonline.com The stability of this sulfur-centered radical can be influenced by the surrounding molecular structure, including the presence of the N-acetyl group and the methyl ester. These groups can affect the electronic environment of the sulfur atom, thereby modulating the radical's reactivity. researchgate.net The reaction rate constant of NAC with the superoxide (B77818) anion radical has been reported to be 68 M⁻¹ s⁻¹, which is lower than that of glutathione (B108866) (GSH). tandfonline.com
Molecular Dynamics and Docking Simulations for Ligand-Target Interactions
Molecular dynamics (MD) simulations and molecular docking are powerful computational techniques used to study the interaction of small molecules like this compound with biological targets such as proteins and enzymes. researchgate.netuzh.ch These methods provide detailed insights into the binding modes, conformational changes, and energetic profiles of ligand-protein complexes. researchgate.netnih.gov
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing a static picture of the interaction. nih.govtandfonline.comresearchgate.net For thioester-containing compounds, docking studies have revealed the importance of the thioester moiety for interaction with amino acids in the active sites of enzymes like COX-2. nih.govtandfonline.comresearchgate.net While specific docking studies on this compound are not prevalent in the literature, studies on similar molecules can infer potential binding interactions. For instance, docking of various ligands into the thioesterase domain of human fatty acid synthase has helped to characterize the ligand-binding pocket and the catalytic mechanism. nih.gov
MD simulations, on the other hand, provide a dynamic view of the ligand-protein interaction over time, allowing for the assessment of the stability of the complex and the conformational flexibility of both the ligand and the protein. researchgate.netuzh.ch These simulations can reveal important details about the binding process that are not captured by static docking methods. nih.gov
Table 2: Application of Molecular Docking and Dynamics in Thioester-Related Systems This table summarizes findings from studies on systems containing thioesters or related functionalities, illustrating the utility of these computational methods.
| System Studied | Computational Method | Key Findings |
|---|---|---|
| NSAID Thioesters and COX-2 | Molecular Docking | The thioester moiety is important for interaction with amino acids in the COX-2 active site. nih.govtandfonline.comresearchgate.net |
| Human Fatty Acid Synthase Thioesterase Domain | Molecular Docking | Identified the ligand-binding pocket and explained the catalytic mechanism. nih.gov |
| Pimaricin Thioesterase | Molecular Dynamics | Uncovered key residues involved in substrate recognition and product release. nih.gov |
| Protein-Ligand Complex Stability | Thermal Titration Molecular Dynamics | A method for the qualitative estimation of protein-ligand complex stability based on the persistence of the native binding mode. acs.org |
Thermodynamic Analyses of Bioconjugation Reactions Involving Thioester Bonds
Bioconjugation reactions are essential for labeling proteins and other biomolecules. Thioester bonds, such as the one present in this compound, are known to be reactive towards nucleophiles like amines and thiols, making them relevant in the context of bioconjugation. mdpi.comnih.gov
Thermodynamic analyses, often performed using high-level quantum chemical calculations, can provide valuable information on the feasibility and spontaneity of these reactions. mdpi.com For example, the Gibbs free energy (ΔG) of reaction for a simple thioester, methyl thioacetate (B1230152), with water and methylamine (B109427) has been computed. The reaction with methylamine is significantly more favorable, with a ΔG of -59.97 kJ/mol, compared to the reaction with water (hydrolysis), which has a ΔG of -19.81 kJ/mol. mdpi.com This highlights the greater reactivity of thioesters towards amine nucleophiles. mdpi.com
The reactivity of thioesters is a key aspect of their biological function and their application in chemical synthesis, such as in native chemical ligation. nih.gov Computational studies can help to understand and predict the outcomes of these reactions, guiding the design of new bioconjugation reagents. mdpi.com
Table 3: Thermodynamic Data for Reactions of a Model Thioester Data from a computational study on methyl thioacetate, a model for the thioester functionality in this compound.
| Reactants | Computational Method | Gibbs Free Energy of Reaction (ΔG) in Water (kJ/mol) |
|---|---|---|
| Methyl thioacetate + H₂O | M06-2X/6-311+G(2df,2p)//B3LYP/6-31G(d) | -19.81 mdpi.com |
| Methyl thioacetate + Methylamine | M06-2X/6-311+G(2df,2p)//B3LYP/6-31G(d) | -59.97 mdpi.com |
Emerging Research Frontiers and Future Perspectives for N,s Diacetylcysteine Methyl Ester
Elucidation of Comprehensive Metabolic Pathways and In Vivo Disposition
N,S-Diacetylcysteine methyl ester is a derivative of cysteine, and its design is intended to enhance cell permeability. medchemexpress.commedchemexpress.com It is anticipated that intracellular esterases hydrolyze the methyl ester, releasing N,S-diacetylcysteine, which can then be further metabolized. medchemexpress.commedchemexpress.com This hydrolysis would increase intracellular cysteine levels, thereby supporting the synthesis of glutathione (B108866) (GSH), a critical antioxidant. medchemexpress.commedchemexpress.com
The metabolic fate of similar compounds involves various enzymatic pathways. For instance, the metabolism of S-methyl N,N-diethylthiolcarbamate to its sulfoxide (B87167) is mediated by cytochrome P450. nih.gov Furthermore, studies on S-methyl-L-cysteine (SMC) and trans-S-1-propenyl-L-cysteine (S1PC) in rats and dogs have shown high bioavailability and extensive renal reabsorption. nih.gov However, a significant difference was observed in their N-acetylation metabolism, with S1PC undergoing extensive N-acetylation while SMC did not. nih.gov This was attributed to the relative activities of N-acetylation and deacetylation enzymes in the liver and kidney. nih.gov
Future research will likely focus on delineating the specific enzymes responsible for the hydrolysis of this compound and the subsequent deacetylation steps. Understanding the in vivo disposition, including absorption, distribution, metabolism, and excretion (ADME) of this compound, is crucial. The pharmacokinetics of related compounds like N-acetylcysteine (NAC) have been studied, showing a terminal half-life of 6.25 hours after oral administration and metabolism into inorganic sulfate. nih.gov
Identification and Validation of Novel Biological Targets and Signaling Cascades
The primary anticipated biological effect of this compound is to increase intracellular cysteine and consequently glutathione levels. medchemexpress.commedchemexpress.com This suggests that its main targets are pathways and processes that are sensitive to oxidative stress.
Research on N-acetyl-L-cysteine (NAC), a related compound, has shown that it can impact various signaling pathways. For example, long-term NAC supplementation in aging mice was found to decrease intracellular signaling pathways, including phosphorylated IRβ, IRS-1, Akt, and ERK1/2. mdpi.com This was associated with reduced beta cell oxidative stress. mdpi.com The study postulated that by lowering reactive oxygen species (ROS), NAC also reduced ERK signaling, which in turn affected beta cell biology. mdpi.com
Future investigations into this compound will likely explore its effects on similar signaling cascades. Key areas of interest will be its influence on pathways regulated by oxidative stress, such as the NF-κB pathway, which is involved in inflammation, and the PI3K/Akt pathway, which is crucial for cell survival and proliferation. mdpi.com Identifying and validating these novel biological targets will be essential for understanding the full therapeutic potential of this compound.
Systematic Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Systematic structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic properties of a lead compound. For this compound, such studies would involve synthesizing and evaluating a series of derivatives to understand how modifications to its chemical structure affect its biological activity.
The synthesis of various esters and amides of N-acetyl and N,S-diacetyl-cysteine has been previously described. nih.gov For instance, the p-hydroxyanilide derivatives of N-acetyl and N,S-diacetyl-L-cysteine have demonstrated analgesic, anti-inflammatory, and antipyretic activities. nih.gov
Future SAR studies on this compound could explore modifications at several positions:
The Ester Group: Replacing the methyl group with other alkyl or aryl groups could influence the rate of hydrolysis by intracellular esterases, thereby modulating the release of the active compound.
The N-Acetyl Group: Modifications to this group could affect the compound's stability and interaction with biological targets.
The S-Acetyl Group: Altering this group could impact the compound's lipophilicity and ability to cross cell membranes.
By systematically altering these functional groups and evaluating the resulting changes in potency, selectivity, and pharmacokinetic properties, researchers can identify derivatives with improved therapeutic profiles.
Advancements in Analytical Methodologies for Complex Biological Matrices
The accurate quantification of this compound and its metabolites in complex biological matrices like plasma and tissue is essential for pharmacokinetic and metabolic studies. Several analytical methods have been developed for the determination of related cysteine derivatives.
High-performance liquid chromatography (HPLC) is a commonly used technique. A reverse-phase HPLC (RP-HPLC) method has been developed for the determination of N-acetyl-L-cysteine (NAC) and its oxidized form, N,N'-diacetyl-L-cystine (Di-NAC), in cell culture media. insights.bioresearchgate.netinsights.bio This method demonstrated good linearity, accuracy, and precision. insights.bioresearchgate.net
Gas chromatography-mass spectrometry (GC-MS) has also been employed for the quantification of NAC in human plasma after derivatization. nih.gov Additionally, liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for determining total NAC in human plasma. nih.govresearchgate.net
Future advancements in analytical methodologies for this compound will likely focus on developing highly sensitive and high-throughput assays. These methods will need to be capable of simultaneously measuring the parent compound and its key metabolites in various biological samples, which will be critical for a comprehensive understanding of its in vivo behavior.
Table of Analytical Method Parameters
| Analytical Method | Analyte(s) | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| RP-HPLC insights.bioresearchgate.netinsights.bio | NAC | Cell Culture Media | 0.0001 mg/mL | 0.00018 mg/mL |
| RP-HPLC insights.bioresearchgate.netinsights.bio | Di-NAC | Cell Culture Media | 0.00015 mg/mL | 0.00045 mg/mL |
| LC-MS/MS nih.govresearchgate.net | Total NAC | Human Plasma | - | 50 ng/mL |
Exploration of Therapeutic Potential in Additional Preclinical Disease Models
Given its role as a cysteine prodrug and a potential precursor to glutathione, this compound holds promise for therapeutic intervention in a variety of diseases characterized by oxidative stress and inflammation.
N-acetylcysteine (NAC) has been investigated for its therapeutic potential in a range of conditions. For example, it has shown benefits in reducing pulmonary injury in diabetic rats by mitigating oxidative stress and inflammation. nih.gov It has also been studied for its ability to protect retinal pigment epithelial cells from oxidative damage. researchgate.net
Future preclinical research on this compound should explore its efficacy in a broader array of disease models. These could include:
Neurodegenerative Diseases: Conditions such as Parkinson's and Alzheimer's disease, where oxidative stress is a key pathological feature.
Cardiovascular Diseases: Investigating its potential to protect against ischemia-reperfusion injury and atherosclerosis.
Liver Diseases: Exploring its utility in non-alcoholic fatty liver disease (NAFLD) and drug-induced liver injury.
Inflammatory Disorders: Assessing its effects in models of arthritis and inflammatory bowel disease.
By evaluating the therapeutic efficacy of this compound in these preclinical models, researchers can gain valuable insights into its potential clinical applications.
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : Assign peaks for acetyl (δ ~2.0–2.1 ppm), methyl ester (δ ~3.7 ppm), and thioether groups (δ ~1.3–1.5 ppm) to confirm regioselectivity .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ for C₈H₁₃NO₄S: calculated m/z 220.0645, observed 220.0643) .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>98%) and resolve co-eluting impurities .
How can experimental design frameworks like the Taguchi method or Response Surface Methodology (RSM) optimize the synthesis of this compound?
Q. Advanced Research Focus
- Taguchi Method : Design orthogonal arrays to test variables (e.g., catalyst concentration, molar ratio, temperature). For methyl ester derivatives, catalyst concentration (e.g., KOH) contributes >77% to yield variance, with optimal conditions at 1.0 wt% catalyst, 6:1 methanol/oil ratio, and 60°C .
- RSM : Quadratic models predict interactions between variables. For example, a central composite design (CCD) can identify non-linear effects of reaction time and solvent volume on esterification efficiency .
How should researchers address contradictions in reported yields or purity values for this compound derivatives?
Advanced Research Focus
Data discrepancies often arise from:
- Impurity sources : Residual solvents or unreacted intermediates (e.g., free thiols) may inflate apparent yields. Use quenching agents (e.g., iodomethane) to cap unreacted thiols .
- Analytical variability : Standardize NMR integration protocols and HPLC calibration with certified reference materials (CRMs) .
- Reaction scalability : Bench-scale syntheses (1–10 mmol) may report higher yields than bulk reactions due to better heat/mass transfer control .
What mechanistic insights explain the stability and degradation pathways of this compound under varying pH and temperature conditions?
Q. Advanced Research Focus
- Hydrolysis kinetics : Under acidic conditions (pH <3), the ester group hydrolyzes rapidly, forming N,S-Diacetylcysteine. At pH 7–9, thioester cleavage dominates, releasing acetic acid derivatives .
- Thermal degradation : Above 60°C, decarboxylation and retro-Michael reactions generate volatile byproducts (e.g., methyl mercaptan). Monitor degradation via TGA-FTIR or accelerated stability studies .
What strategies improve the resolution of co-eluting impurities in chromatographic analyses of this compound?
Q. Advanced Research Focus
- Gradient elution : Use acetonitrile/water gradients (5–95% over 20 min) to separate polar impurities (e.g., unreacted cysteine) from the target compound .
- Derivatization : React residual thiols with Ellman’s reagent (DTNB) to form UV-active disulfides, enhancing detection limits .
- LC-MS/MS : Employ MRM (multiple reaction monitoring) to distinguish isobaric impurities (e.g., N-acetyl vs. S-acetyl isomers) .
How do structural modifications (e.g., tert-butyl vs. benzoyl groups) alter the physicochemical properties of this compound derivatives?
Q. Advanced Research Focus
- Lipophilicity : tert-Butyl derivatives (logP ~2.5) exhibit higher membrane permeability than benzoyl analogs (logP ~1.8), as calculated via HPLC-derived retention factors .
- Crystallinity : Bulky substituents (e.g., 4-fluorobenzoyl) reduce melting points (mp ~80–90°C) compared to compact acetyl groups (mp ~110°C) due to disrupted crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
